molecular formula C14H16N2O3S B12863596 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester

4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester

Cat. No.: B12863596
M. Wt: 292.36 g/mol
InChI Key: LSHQMTNKBJVOCM-UHFFFAOYSA-N
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Description

4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester is a heterocyclic compound featuring a thiazolidinone core fused with a benzoic acid ethyl ester moiety. The thiazolidinone ring is substituted with a 3-ethyl group and a 4-oxo group, while the Z-configuration of the ylideneamino linker ensures specific stereoelectronic properties .

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

InChI

InChI=1S/C14H16N2O3S/c1-3-16-12(17)9-20-14(16)15-11-7-5-10(6-8-11)13(18)19-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

LSHQMTNKBJVOCM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

One-Pot Multi-Component Condensation (Solvent-Free or Solvent-Based)

  • Method: Reaction of aromatic amine, aromatic aldehyde, and mercaptoacetic acid in the presence of a catalyst such as Bi(SCH2COOH)3 or vanadyl sulfate under solvent-free or ultrasonic irradiation conditions.
  • Conditions: Temperature around 70–110ºC; reaction time varies from 1 to 24 hours.
  • Catalysts: Bi(SCH2COOH)3, VOSO4, DSDABCOC, or polymeric solvents like polypropylene glycol (PPG).
  • Yields: Generally high, ranging from 80% to 92%.
  • Notes: Use of PPG as a solvent/catalyst improves yield compared to PEG; ultrasonic irradiation enhances reaction rate and energy efficiency.

Stepwise Synthesis via Thiourea Intermediates

  • Step 1: Preparation of substituted thiourea by reacting aromatic amine with methyl isothiocyanate or similar reagents.
  • Step 2: Cyclization with ethyl bromoacetate in the presence of triethylamine under reflux in ethanol to form the thiazolidin-4-one ring.
  • Step 3: Condensation with substituted benzaldehydes in the presence of piperidine as a base catalyst to form the final Schiff base (ylideneamino) linkage.
  • Yields: Around 80% for the cyclization step; overall yields depend on purification.
  • Purification: Precipitation, filtration, and recrystallization from ethanol or column chromatography using silica gel.

Microwave-Assisted Synthesis

  • Method: Condensation of aromatic aldehydes and amines under microwave irradiation to form azomethine intermediates, followed by reaction with mercaptoacetic acid or thioacetic acid in the presence of zeolite catalysts.
  • Advantages: Reduced reaction time (minutes), improved yields, and cleaner products.
  • Yields: Comparable or superior to conventional heating methods.

Green Chemistry Approaches

  • Method: Use of environmentally benign solvents (e.g., acetonitrile), ultrasonic irradiation, and recyclable catalysts.
  • Benefits: Reduced solvent waste, lower energy consumption, and safer reaction conditions.
  • Example: Ultrasonic irradiation with VOSO4 catalyst in acetonitrile for one-pot synthesis.

Representative Reaction Scheme

Step Reactants Conditions Catalyst/Solvent Yield (%) Notes
1 Aromatic amine + methyl isothiocyanate Room temp, ethanol None 91 Formation of substituted thiourea intermediate
2 Thiourea + ethyl bromoacetate + triethylamine Reflux, ethanol, 5 h Triethylamine 80 Cyclization to thiazolidin-4-one ring
3 Thiazolidin-4-one + substituted benzaldehyde + piperidine Reflux, ethanol Piperidine 85 Schiff base formation (ylideneamino linkage)
4 Purification Filtration, recrystallization Ethanol - Final product isolation

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • Increasing temperature up to 70ºC enhances yield in solvent-free conditions.
  • Use of polypropylene glycol (PPG) as a solvent/catalyst is superior to polyethylene glycol (PEG) for these syntheses.
  • Ultrasonic irradiation and microwave-assisted methods significantly reduce reaction times and improve yields.
  • Catalysts such as vanadyl sulfate and DSDABCOC improve reaction rates and product purity.
  • The choice of aldehyde and amine substituents affects the reaction kinetics and final product yield.

Summary Table of Preparation Routes

Synthetic Route Key Reactants Catalyst/Conditions Yield (%) Advantages Reference
One-pot condensation (Foroughifar et al.) Aromatic amine, aldehyde, mercaptoacetic acid Bi(SCH2COOH)3, solvent-free, 70ºC 80–90 Simple, solvent-free
Thiourea intermediate route (Patent WO2009109998) Aromatic amine, methyl isothiocyanate, ethyl bromoacetate Triethylamine, reflux ethanol ~80 High purity, stepwise control
Microwave-assisted synthesis Aromatic aldehyde, amine, mercaptoacetic acid Microwave irradiation, zeolite catalyst 85–90 Fast, energy efficient
Ultrasonic green synthesis Aldehydes, amines, thioglycolic acid VOSO4, acetonitrile, ultrasound 82–92 Eco-friendly, high yield

Chemical Reactions Analysis

Types of Reactions

4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the benzoic acid ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine-2-thione derivatives .

Scientific Research Applications

Biological Properties

Antimicrobial Activity
One of the most notable applications of this compound is its antimicrobial properties. Studies have indicated that derivatives of thiazolidinones exhibit significant antibacterial activity against various pathogens, including those responsible for skin infections. This makes them potential candidates for developing new antibacterial agents .

Antioxidant Properties
Research has shown that thiazolidinone derivatives possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester. Studies suggest that compounds in this class can inhibit inflammatory pathways, making them suitable for treating conditions characterized by chronic inflammation .

Applications in Medicinal Chemistry

The unique properties of 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester have led to its exploration in various medicinal chemistry applications:

  • Drug Development : Its structural analogs are being investigated for their potential as novel therapeutic agents against bacterial infections and inflammatory diseases.
  • Pharmacological Studies : The compound serves as a lead structure for designing new drugs with enhanced efficacy and reduced side effects.
  • Formulation Science : Its solubility and stability characteristics make it a candidate for formulation into topical or systemic delivery systems.

Agricultural Applications

Beyond medicinal uses, this compound has also been explored in agricultural contexts:

  • Pesticidal Activity : Thiazolidinone derivatives have shown promise as agrochemicals with insecticidal or fungicidal properties, contributing to sustainable agricultural practices by reducing reliance on traditional pesticides .
  • Plant Growth Promotion : Some studies suggest that these compounds may enhance plant growth or resistance to environmental stressors, making them valuable in crop management strategies.

Material Science Applications

In material science, the unique chemical structure of 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester allows for potential applications in:

  • Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties for use in coatings or composites.
  • Nanotechnology : Its derivatives may be incorporated into nanomaterials for applications in drug delivery systems or biosensors.

Case Studies

Several case studies have documented the efficacy and versatility of thiazolidinone derivatives:

  • Case Study 1 : A study demonstrated the antibacterial activity of a series of thiazolidinone derivatives against Staphylococcus aureus, showcasing their potential as alternative antibiotics .
  • Case Study 2 : Research highlighted the antioxidant effects of thiazolidinones in cellular models, suggesting their role in protecting against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

Key structural variations among thiazolidinone-based benzoic acid esters include substituents on the thiazolidinone ring, the benzene ring, and the ester group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Thiazolidinone Substituents Benzene Substituents Ester Group Key Properties/Activities References
Target Compound 3-Ethyl, 4-oxo None (parent benzoic acid ethyl ester) Ethyl Hypothesized enhanced lipophilicity due to ethyl group; potential antimicrobial activity (inferred)
SS4 (4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid) 4-Oxo, 2-(4-dimethylaminophenyl) None (parent benzoic acid) Antimicrobial activity against S. aureus; electron-donating dimethylamino group enhances solubility
SS5 (4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}-benzoic acid) 4-Oxo, 2-(4-nitrophenyl) None (parent benzoic acid) UV λmax 290 nm (ε 0.9673); electron-withdrawing nitro group may increase reactivity
D4 (3-(2-(diethylamino)ethyl)-5-(4-ethylbenzylidene)-2-thioxo-thiazolidin-4-one) 2-Thioxo, 3-(diethylamino)ethyl 4-Ethylbenzylidene Antimicrobial activity against E. coli and C. albicans; thioxo group enhances binding
Ethyl 4-acetamidobenzoate 4-Acetamido Ethyl Used in pharmaceuticals; acetamido group improves metabolic stability

Key Comparative Insights

  • Substituent Effects on Activity: Electron-withdrawing groups (e.g., nitro in SS5) may enhance reactivity and antimicrobial potency but reduce lipophilicity . Electron-donating groups (e.g., dimethylamino in SS4) improve solubility and interaction with microbial targets .
  • Ester Group Influence :

    • Ethyl esters (as in the target compound and Ethyl 4-acetamidobenzoate) balance solubility and bioavailability. Longer alkyl chains (e.g., propyl in parabens) enhance antimicrobial efficacy but may reduce solubility .
  • Synthetic Routes: Thiazolidinone derivatives are typically synthesized via cyclocondensation of mercaptoacetic acid with Schiff bases (e.g., SS4 synthesis in ) . The target compound likely follows a similar pathway, with 3-ethyl substitution introduced via tailored starting materials.
  • Spectral and Physicochemical Data: While direct spectral data for the target compound are unavailable, analogues like SS5 exhibit UV λmax ~290 nm and IR carbonyl stretches at ~1700 cm⁻¹, consistent with thiazolidinone and ester functionalities .

Biological Activity

4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester, a thiazolidinone derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a thiazolidine ring structure, which is known for its diverse pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C14H15N2O3S\text{C}_{14}\text{H}_{15}\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidinones with various aromatic amines or aldehydes. The synthesis pathway often includes steps such as nucleophilic addition and cyclization reactions, leading to the formation of the thiazolidine ring and subsequent modifications to achieve the desired ester functionality .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester. The compound has shown promising activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus100
Escherichia coli200
Pseudomonas aeruginosa400

These results indicate that the compound exhibits moderate antibacterial activity, comparable to standard antibiotics such as ampicillin .

Anticancer Activity

Research has also suggested that thiazolidinone derivatives possess anticancer properties. In vitro studies have demonstrated that 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 25 µM
    • HeLa: 30 µM

These findings suggest that this compound could be a lead candidate for further development in cancer therapeutics .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of various thiazolidinone derivatives against clinical isolates. The results indicated that compounds similar to 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester exhibited significant antibacterial activity, especially against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Anticancer Mechanism Investigation :
    Another research focused on elucidating the mechanism of action of thiazolidinone derivatives in cancer cells. It was found that these compounds could activate caspase pathways, leading to increased apoptotic cell death. This study provided insights into how structural features influence biological effects and therapeutic potential .

Q & A

Basic: What are the established synthetic routes for preparing 4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester?

The compound can be synthesized via a multi-step condensation approach. A common method involves reacting substituted benzaldehydes with β-alanine ethyl ester hydrochloride and thioglycolic acid to form the thiazolidinone core, followed by coupling with ethyl 4-aminobenzoate. For example, Apotrosoei et al. (2014) synthesized analogous thiazolidin-4-one derivatives by condensing aldehydes with thioglycolic acid under reflux conditions . Modifications to this protocol may include optimizing reaction times (e.g., 6–12 hours) or using catalysts like acetic acid to enhance imine formation. Purity is typically confirmed via TLC and recrystallization from ethanol .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign the Z-configuration of the imine bond (δ ~8.5–9.5 ppm for the NH proton) and confirm the thiazolidinone carbonyl (δ ~170–175 ppm). 2D NMR (e.g., HMBC) resolves coupling between the thiazolidinone and benzoate moieties .
  • FT-IR : Identify key functional groups (C=O stretch at ~1680–1720 cm⁻¹ for ester and thiazolidinone; N-H stretch at ~3200–3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (C₁₅H₁₇N₂O₃S⁺, expected m/z ~305.1) .

Advanced: How can X-ray crystallography resolve the Z-configuration and intermolecular interactions?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is essential. The Z-configuration is confirmed by the dihedral angle between the thiazolidinone and imine groups. SHELXTL (Bruker AXS) or WinGX can model hydrogen bonds (e.g., N-H···O=C) and π-π stacking between aromatic rings. Note that SHELX’s robustness with twinned data makes it suitable for challenging crystals .

Advanced: What biological activity screening strategies are applicable for this compound?

  • Antimicrobial Assays : Use broth microdilution (MIC determination against S. aureus or E. coli) with positive controls like ciprofloxacin. Structural analogs in showed activity at 25–50 µg/mL .
  • Anti-inflammatory Screening : Measure IL-6 inhibition via ELISA (e.g., ’s protocol for benzoate esters, which reduced IL-6 secretion by 40–60% at 10 µM) .
  • Antioxidant Assays : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid) .

Advanced: How can structural analogs be designed to improve pharmacological properties?

  • Substituent Modification : Replace the ethyl ester with methyl or benzyl groups to alter lipophilicity (logP calculated via ChemDraw). lists analogs like 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid ethyl ester for comparison .
  • Bioisosteric Replacement : Swap the thiazolidinone with oxazolidinone to assess metabolic stability .

Advanced: How to address contradictions in crystallographic data or bioactivity results?

  • Crystallographic Refinement : If SHELXL generates inconsistent R-factors, re-examine twinning or disorder using PLATON. notes SHELX’s limitations with low-resolution data, requiring alternative software like OLEX2 for validation .
  • Bioactivity Variability : Replicate assays under controlled conditions (e.g., serum-free media to avoid protein binding artifacts) and validate via dose-response curves .

Advanced: What degradation pathways should be considered during stability studies?

  • Hydrolysis : Monitor ester cleavage in aqueous buffers (pH 1–9) via HPLC. Ethyl esters in hydrolyzed to carboxylic acids under acidic conditions .
  • Photodegradation : Expose to UV light (254 nm) and track by LC-MS; thiazolidinone rings may undergo ring-opening .

Advanced: What computational methods predict the compound’s reactivity or binding modes?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., imine nitrogen).
  • Molecular Docking : Use AutoDock Vina to simulate interactions with IL-6 or bacterial enzymes (PDB: 1ALU). ’s benzoate esters showed hydrophobic binding pockets .

Advanced: How to optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for imine formation; yields improved from 55% to 78% in analogous syntheses .
  • Microwave Assistance : Reduce reaction time from 12 hours to 2 hours (e.g., ’s cyclization step at 90°C) .

Advanced: What are the ethical guidelines for handling this compound in biological studies?

Adhere to OECD principles:

  • In Vitro Only : Use cell lines (e.g., RAW 264.7 for IL-6) and avoid in vivo testing without regulatory approval. emphasizes compliance with FDA guidelines for non-pharmaceutical compounds .
  • Waste Disposal : Neutralize acidic/byproduct waste per institutional EH&S protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.